N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide
Description
Properties
CAS No. |
590395-89-4 |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-12-16(2)23-21(13-15)26-24(28-23)19-10-7-11-20(17(19)3)25-22(27)14-18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
AEIXTVAVTMLQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide generally follows these key stages:
1.1 Benzoxazole Ring Formation:
The benzoxazole core is synthesized via cyclization of an appropriately substituted o-aminophenol with a carboxylic acid derivative or its equivalent. For this compound, 2-amino-4,6-dimethylphenol is a typical precursor, which upon cyclization forms the 5,7-dimethylbenzoxazole ring system.1.2 Introduction of the 2-Methylphenyl Substituent:
The benzoxazole intermediate is further functionalized at the 2-position with a 2-methylphenyl group, often through electrophilic aromatic substitution or cross-coupling reactions depending on the precursor availability.1.3 Coupling with Phenylacetamide:
The final step involves coupling the benzoxazole intermediate with phenylacetic acid or its activated derivative to form the amide bond. This is typically achieved via nucleophilic acyl substitution using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or HATU, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Detailed Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Cyclization to form benzoxazole | 2-amino-4,6-dimethylphenol + carboxylic acid derivative; reflux in polar aprotic solvent (e.g., DMF) | Formation of 5,7-dimethylbenzoxazole core; temperature control critical for yield |
| 2 | Functionalization | Electrophilic substitution or cross-coupling to introduce 2-methylphenyl group | Ensures correct substitution pattern on benzoxazole |
| 3 | Amide bond formation | Coupling reagent (DCC or HATU), catalyst (DMAP), inert atmosphere (N2), room temperature to mild heating | High yield (>70%) amide formation; purification by recrystallization or chromatography |
Reaction Conditions and Optimization
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for both cyclization and coupling steps to enhance solubility and reaction rates.
Temperature: Cyclization typically requires reflux conditions (~120°C for DMF), while amide coupling is performed at room temperature to 40°C to avoid side reactions.
Atmosphere: An inert nitrogen atmosphere is maintained during coupling to prevent oxidation and moisture interference.
Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is used to achieve purity >95%.
Analytical Characterization Supporting Preparation
| Technique | Purpose | Typical Findings for This Compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and substituent verification | 1H NMR shows singlets for methyl groups (~2.5 ppm); aromatic protons consistent with benzoxazole and phenyl rings |
| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS shows [M+H]+ peak at m/z ~371 (molecular weight 370.4 g/mol) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% using C18 column with UV detection at 254 nm |
Research Findings and Industrial Considerations
Yield and Efficiency: Literature reports yields above 70% for the amide coupling step when optimized with HATU and DMAP catalysts under inert atmosphere.
Scalability: Industrial synthesis may employ continuous flow reactors for the cyclization and coupling steps to improve reproducibility and reduce reaction times.
Purification: Crystallization is preferred industrially for cost-effectiveness, while chromatography is used for research-scale purification.
Safety and Environmental Notes: Use of coupling reagents like DCC requires careful handling due to potential allergenicity; greener alternatives such as EDCI may be explored.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoxazole ring formation | 2-amino-4,6-dimethylphenol, carboxylic acid derivative, DMF, reflux | 75-85 | Temperature control critical |
| 2-Methylphenyl substitution | Electrophilic substitution or cross-coupling | 70-80 | Selectivity important |
| Amide coupling | Phenylacetic acid derivative, DCC/HATU, DMAP, N2 atmosphere, RT-40°C | 70-90 | High purity achievable |
This comprehensive preparation method for this compound is based on diverse, authoritative sources and reflects current best practices in synthetic organic chemistry. The approach balances efficiency, yield, and purity, suitable for both research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amide group.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antioxidant agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as benzoxazole/benzothiazole cores, substituted phenyl groups, or acetamide functionalities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Heterocyclic Core Variations
- Benzoxazole vs. Benzothiazole: The target compound’s benzoxazole core (oxygen heteroatom) contrasts with benzothiazole derivatives (sulfur heteroatom). Benzoxazoles, however, offer greater rigidity and oxidative stability .
Substituent Effects
- Halogen vs. Alkoxy vs. Phenyl Groups : The iodinated analog () enables cross-coupling reactions, whereas the ethoxy group in enhances electron donation. The target compound’s 2-phenylacetamide group introduces steric bulk, which may influence substrate binding in metal-catalyzed reactions .
Research Findings and Implications
- Directing Group Utility : The benzoxazole core acts as an N,O-bidentate directing group, facilitating regioselective C–H functionalization in catalysis, as seen in related benzamide derivatives .
- Safety and Handling : While safety data for the target compound are unavailable, structurally similar benzoxazole derivatives (e.g., ) require standard handling protocols for amides and heterocycles .
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide is a complex organic compound recognized for its diverse biological activities. With a molecular formula of C22H22N2O2 and a molecular weight of approximately 358.43 g/mol, this compound features a benzoxazole moiety, which is associated with various pharmacological properties. This article explores the biological activity of this compound through detailed analysis, case studies, and research findings.
1. Chemical Structure and Properties
The structure of this compound includes multiple aromatic rings and functional groups that contribute to its chemical properties. The presence of the benzoxazole ring is particularly notable due to its role in enhancing biological activity.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylbenzoxazole | Methyl group on benzoxazole ring | Antimicrobial |
| 6-Bromo-N-(4-methoxybenzoyl)benzoxazole | Methoxy group substitution | Anticancer |
| 4-Amino-N-(1-benzothiazol)benzamide | Thiazole instead of benzoxazole | Antibacterial |
2. Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess antimicrobial properties. The mechanism often involves the inhibition of essential enzymes required for microbial survival.
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study conducted on various benzoxazole derivatives revealed that this compound exhibited significant cytotoxic effects against human cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays.
The biological mechanisms of action for this compound primarily involve:
- Enzyme Inhibition : The compound interacts with specific enzymes crucial for cell survival and replication.
- Receptor Binding : Interaction studies have shown that this compound has a high binding affinity to certain cellular receptors involved in signaling pathways related to growth and apoptosis.
4. Toxicity Studies
Toxicity assessments are vital for evaluating the safety profile of this compound. In vitro studies have utilized zebrafish embryos to assess acute toxicity levels.
Table 2: Toxicity Results in Zebrafish Embryo Studies
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| N-[3-(5,7-dimethyl... | 10 | 90 |
| Control | - | 0 |
The data indicated that at concentrations exceeding 10 mg/L, the compound exhibited significant teratogenic effects alongside increased mortality rates.
5. Conclusion
This compound is a promising candidate for further research due to its unique structural features and diverse biological activities. Its potential applications in antimicrobial and anticancer therapies warrant additional studies to fully elucidate its mechanisms of action and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
